Hex-5-ynyl-imino-methyl-oxo-lambda6-sulfane

Description

Systematic Nomenclature and IUPAC Classification Strategies

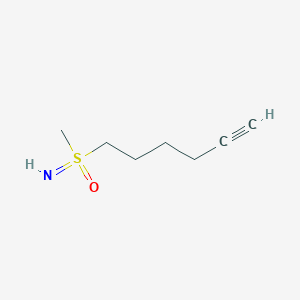

The IUPAC name hex-5-ynyl-imino-methyl-oxo-λ⁶-sulfane derives from its molecular architecture, which combines a sulfoximine core ($$ \text{S}(= \text{N})(= \text{O}) $$) with two substituents: a methyl group and a hex-5-ynyl chain. The λ⁶ notation specifies the hexavalent sulfur atom, consistent with modern sulfoximine nomenclature. The numbering of the alkyne substituent ("hex-5-ynyl") indicates a triple bond between carbons 5 and 6, yielding a terminal alkyne structure. This aligns with IUPAC rules for prioritizing the lowest locant for functional groups.

The systematic naming process involves:

- Identifying the parent sulfoximine structure ($$ \text{S}(= \text{N})(= \text{O}) $$).

- Assigning substituents alphabetically: "hex-5-ynyl" precedes "methyl" due to 'h' preceding 'm' in alphabetical order.

- Applying λ-convention to denote sulfur’s coordination number.

Comparative analysis with structurally analogous compounds, such as cyclohexylmethyl-imino-methyl-oxo-λ⁶-sulfane and (4-fluorophenyl)-imino-methyl-oxo-λ⁶-sulfane , reveals consistent use of λ⁶ notation and substituent prioritization (Table 1).

Table 1: Comparative IUPAC Nomenclature of Selected Sulfoximines

Historical Evolution of Sulfur-Containing Heterocyclic Compounds

Sulfur-containing heterocycles have evolved from early natural product isolations (e.g., allicin in garlic) to sophisticated synthetic frameworks like sulfoximines. The discovery of methionine sulfoximine in the mid-20th century marked a turning point, revealing sulfur-nitrogen bonds’ potential in biochemical inhibition. By the 1970s, sulfoximines gained prominence as chiral auxiliaries in asymmetric synthesis, leveraging their tetrahedral sulfur centers to induce stereoselectivity.

The development of hex-5-ynyl-imino-methyl-oxo-λ⁶-sulfane reflects advancements in:

Position Within Modern Organosulfur Compound Taxonomies

Organosulfur compounds are classified by functional groups (Table 2). Hex-5-ynyl-imino-methyl-oxo-λ⁶-sulfane belongs to the sulfoximine subclass, distinguished by the $$ \text{S}(= \text{N})(= \text{O}) $$ core. Key taxonomic relationships include:

Table 2: Functional Group Taxonomy of Organosulfur Compounds

| Class | General Structure | Example |

|---|---|---|

| Sulfoximines | $$ \text{R}_2\text{S}(= \text{N})(= \text{O}) $$ | Hex-5-ynyl-imino-methyl-oxo-λ⁶-sulfane |

| Sulfides | $$ \text{R-S-R'} | Dimethyl sulfide |

| Sulfones | $$ \text{R-SO}_2-\text{R'} $$ | Dimethyl sulfone |

| Thiosulfinates | $$ \text{R-S(O)-S-R'} $$ | Allicin |

Sulfoximines occupy a unique niche due to their:

- Chirality : The tetrahedral sulfur center permits enantiomeric differentiation, critical in pharmaceutical synthesis.

- Electronic properties : The $$ \text{S}(= \text{N})(= \text{O}) $$ group enhances electrophilicity, facilitating nucleophilic substitutions.

- Structural versatility : Substituents like hex-5-ynyl enable modular design for materials science applications.

Properties

IUPAC Name |

hex-5-ynyl-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS/c1-3-4-5-6-7-10(2,8)9/h1,8H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKQBIIIRWYDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCCCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hex-5-ynyl-imino-methyl-oxo-lambda6-sulfane typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield. Commonly, the synthesis involves the use of alkynes, imines, and sulfur-containing reagents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs. These methods often involve large-scale chemical reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Hex-5-ynyl-imino-methyl-oxo-lambda6-sulfane undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

Hex-5-ynyl-imino-methyl-oxo-lambda6-sulfane has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of Hex-5-ynyl-imino-methyl-oxo-lambda6-sulfane involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Substituent Features | Key Structural Differences | Evidence ID |

|---|---|---|---|---|

| This compound | C7H11NOS (hypothetical) | Hex-5-ynyl group (C≡C at position 5) | Terminal alkyne, long alkyl chain | - |

| Butan-2-yl-imino-methyl-oxo-lambda6-sulfane | C5H13NOS | Branched butan-2-yl group | Shorter, saturated alkyl chain | |

| (Chlorosulfonyl)iminophenyl-lambda6-sulfanone | C7H8ClNO3S2 | Phenyl, chlorosulfonyl groups | Aromatic ring, electron-withdrawing Cl | |

| 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid | C8H9NO3S | Benzoic acid group | Carboxylic acid functionality | |

| Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone | C8H11NO2S | 4-Methoxyphenyl group | Electron-donating methoxy substituent | |

| ((Amino(imino)methyl)amino)-(3,5-di(trifluoromethyl)phenyl)dioxo-lambda-6-sulfane hydrate | C9H9F6N3O3S | Trifluoromethyl groups, hydrate | Strongly electron-withdrawing CF3 groups |

Key Observations :

Reactivity and Stability

- Alkyne Reactivity : The hex-5-ynyl group’s triple bond may participate in Huisgen cycloadditions (click chemistry), unlike saturated analogs (e.g., butan-2-yl derivative ).

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in , CF3 in ) polarize the sulfoximine core, increasing electrophilicity. In contrast, electron-donating groups (e.g., methoxy in ) stabilize the sulfoximine via resonance.

- Solubility : The benzoic acid derivative exhibits higher aqueous solubility due to ionizable -COOH, whereas alkyne-containing compounds may require organic solvents.

Biological Activity

Hex-5-ynyl-imino-methyl-oxo-lambda6-sulfane is a sulfur-containing organic compound that has gained attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and possible therapeutic applications, drawing from various research studies and data sources.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a sulfur atom in the lambda6 oxidation state. The presence of a triple bond (alkyne) and an imine functional group contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound demonstrated significant antiproliferative activity:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 50 |

| A549 | 45 |

These results indicate that this compound may induce apoptosis or inhibit cell cycle progression in cancer cells, warranting further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Inhibition of Key Enzymes : Preliminary studies suggest that it might inhibit enzymes involved in cell division and metabolism, although specific targets remain to be identified.

- Modulation of Gene Expression : There is evidence that the compound can alter the expression of genes related to apoptosis and cell survival pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections.

Case Study 2: Cancer Cell Line Studies

In another investigation, the effects on HeLa and A549 cells were assessed using flow cytometry to analyze cell cycle distribution. The results indicated that treatment with this compound resulted in G1 phase arrest, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.